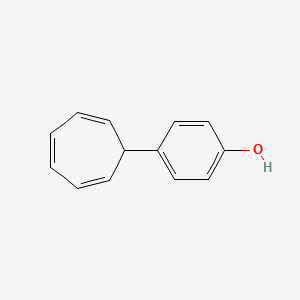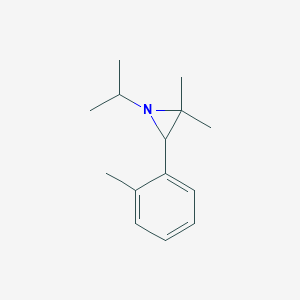![molecular formula C16H23NO2 B14368618 N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide CAS No. 90257-53-7](/img/structure/B14368618.png)
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a prop-2-en-1-yl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method is the alkylation of a phenol derivative with ethyl iodide to introduce the ethoxy group, followed by Friedel-Crafts alkylation to add the prop-2-en-1-yl group. The final step involves the acylation of the phenyl ring with 2-methylpropanoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the efficiency of the Friedel-Crafts alkylation step, while automated systems can ensure precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form an epoxide or a diol.
Reduction: The amide group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Conversion of the amide to an amine.
Substitution: Replacement of the ethoxy group with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-Ethoxy-3-methylphenyl]-2-methylpropanamide: Lacks the prop-2-en-1-yl group.
N-[4-Ethoxy-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide: Lacks the 3-methyl group.
N-[4-Methoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide: Has a methoxy group instead of an ethoxy group.
Uniqueness
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy, methyl, and prop-2-en-1-yl groups provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
90257-53-7 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-(4-ethoxy-3-methyl-5-prop-2-enylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H23NO2/c1-6-8-13-10-14(17-16(18)11(3)4)9-12(5)15(13)19-7-2/h6,9-11H,1,7-8H2,2-5H3,(H,17,18) |
InChI-Schlüssel |
ZTPLGDPAWJAMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)C(C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
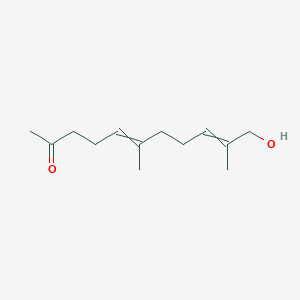
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
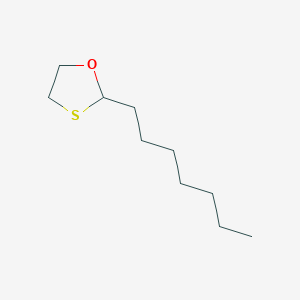
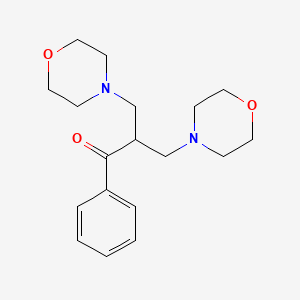
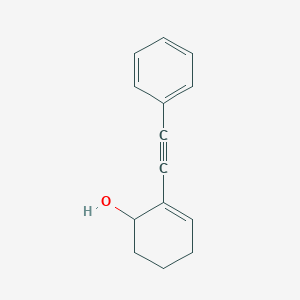

![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
